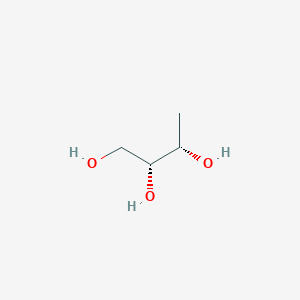
1-Deoxy-D-erythritol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxy-D-erythritol is a sugar alcohol derived from erythrose, a four-carbon sugar. It is a key intermediate in various biochemical pathways, particularly in the synthesis of isoprenoids via the non-mevalonate pathway. This compound plays a crucial role in the biosynthesis of essential biomolecules and has garnered significant interest in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deoxy-D-erythritol can be synthesized through several methods. One common approach involves the reduction of erythrose using sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds at room temperature, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria or yeast are engineered to convert glucose or other sugars into this compound. This biotechnological approach is favored for its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-Deoxy-D-erythritol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of erythrose to this compound.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The oxidation of this compound typically yields erythrose or erythronic acid.
Reduction: The reduction process primarily produces this compound from erythrose.
Substitution: Halogenated derivatives of this compound are formed through substitution reactions.
Scientific Research Applications
1-Deoxy-D-erythritol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and isoprenoids.
Biology: It is involved in the metabolic pathways of several microorganisms and plants, playing a role in the biosynthesis of essential biomolecules.
Medicine: Research has explored its potential as an antimicrobial agent, particularly against pathogens that utilize the non-mevalonate pathway.
Industry: It is used in the production of biofuels and other industrial chemicals through microbial fermentation processes.
Mechanism of Action
1-Deoxy-D-erythritol exerts its effects primarily through its role in the non-mevalonate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are essential for various cellular functions. The compound acts as an intermediate, facilitating the conversion of 1-deoxy-D-xylulose-5-phosphate to 2-C-methyl-D-erythritol-4-phosphate. This conversion is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase, which is a key target for antimicrobial agents.
Comparison with Similar Compounds
1-Deoxy-D-erythritol can be compared with other sugar alcohols and intermediates in the non-mevalonate pathway:
Erythritol: Unlike this compound, erythritol is a fully reduced sugar alcohol and is commonly used as a low-calorie sweetener.
1-Deoxy-D-xylulose-5-phosphate: This compound is a direct precursor in the non-mevalonate pathway and is converted to this compound through enzymatic reactions.
2-C-methyl-D-erythritol-4-phosphate: This is the product formed from this compound in the non-mevalonate pathway and is a crucial intermediate in isoprenoid biosynthesis.
Properties
CAS No. |
4144-94-9 |
|---|---|
Molecular Formula |
C4H10O3 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
(2R,3S)-butane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4+/m0/s1 |
InChI Key |
YAXKTBLXMTYWDQ-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


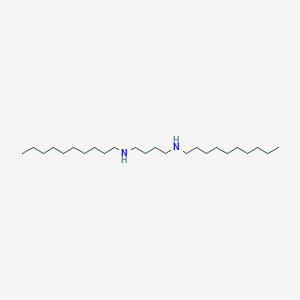
![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
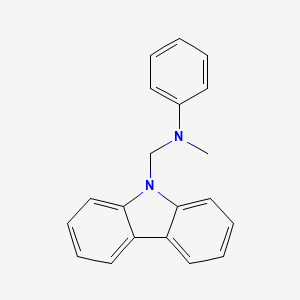
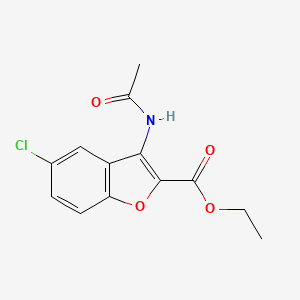
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
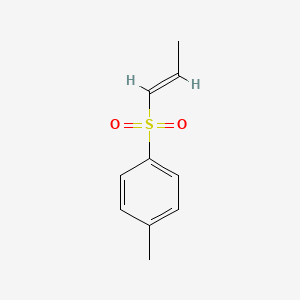
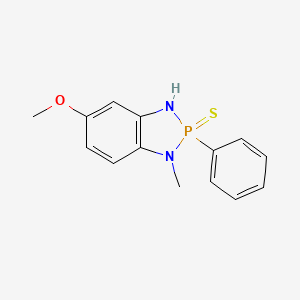
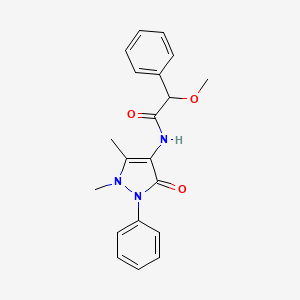
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
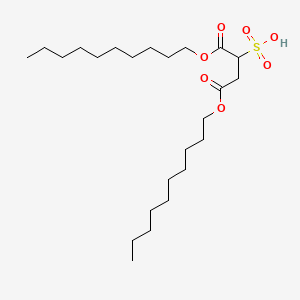
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
